molecular formula C15H16O9·1.5H2O B191201 Esculin hydrate CAS No. 66778-17-4

Esculin hydrate

Cat. No. B191201
CAS RN: 66778-17-4
M. Wt: 358.3 g/mol
InChI Key: CQYPGSKIFJFVDQ-QWFKVUSTSA-N
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Description

Synthesis Analysis

The oxidative oligomerization of esculin by laccase from Trametes versicolor was performed in the presence of ethanol, a biocompatible co-solvent for food and nutraceutical applications . The formation of a precipitate was associated with the oligomerization reaction .


Molecular Structure Analysis

Esculin hydrate has an empirical formula of C15H16O9 · xH2O and a molecular weight of 340.28 (anhydrous basis) . Its SMILES string is O.OC[C@H]1OC@@HOc3cc2O)C@HC@@H[C@@H]1O .


Chemical Reactions Analysis

The enzymatic polymerization of esculin can render it into high molecular weight polyphenols that present increased solubility, thermostability, or antioxidant properties . The presence of esculin oligomers was confirmed by MALDI-TOF analysis, which identified a repetition unit of 338 Da with a degree of polymerization up to 9 .


Physical And Chemical Properties Analysis

Esculin hydrate has a specific optical rotation of -84° to -87° (20°C, 589 nm) (c=1.5, dioxane/H2O 1:1) . It appears as a white to cream solid .

Scientific Research Applications

1. Chromatographic Analysis in Pharmaceutical Industry

  • Esculin hydrate is used in the pharmaceutical industry for its intravenous effect and anti-inflammatory properties. It's a key component in many anti-inflammatory remedies and is analyzed using hydrophilic interaction chromatography for its separation and quantitation in ointments (Abdulla & Rasheed, 2020).

2. Anti-Inflammatory and Vascular Applications

  • Derived from traditional Chinese herbs, esculin hydrate demonstrates significant effects in treating inflammatory and vascular diseases. It suppresses inflammatory reactions in macrophages and protects against endotoxin shock in mice, as well as inhibiting NO production via NF-κB activation (Li et al., 2016).

3. Cosmetics and Skin Care Products

  • Esculin hydrate is applied in cosmetics through the enzymatic synthesis of flavonoid esters. Its incorporation in gel emulsions shows significant hydration effects and good dermatological compatibility, making it prospective for skin care products (Milivojević et al., 2019).

4. Study of Phloem-Transport Velocity

  • In plant physiology, esculin hydrate is used to demonstrate changes in phloem transport velocity in response to environmental cues, acting as a surrogate for Suc in live-imaging experiments (Knox et al., 2018).

5. Renoprotection and Anti-Diabetic Effects

  • Esculin hydrate exhibits renoprotective effects and potential therapeutic properties against diabetes and oxidative stress-related inflammatory processes in the kidney. This underscores its potential as a treatment option for diabetes (Kang et al., 2014).

6. Anti-Inflammatory Properties in vivo and in vitro

  • Esculin hydrate displays potent anti-inflammatory activities both in vivo and in vitro, particularly by inhibiting the MAPK pathway. This suggests its potential as a preventive agent for inflammatory diseases (Niu et al., 2015).

7. Role in Phloem Transport and Sucrose Mimicry

  • Used as a sucrose mimic in botanical studies, esculin hydrate is significant for understanding phloem transport and long-distance communication in plants. It is recognized by Suc transporters, which makes it a useful tool for studying phloem dynamics (Knox et al., 2018).

8. Pharmaceutical Research on Esculin's Pharmacokinetics and Pharmacological Properties

  • Comprehensive research on esculin hydrate has been conducted to understand its pharmacokinetic characteristics and pharmacological effects, such as its anti-inflammatory, anti-oxidative, and anti-diabetic properties. This supports its application as therapeutic agents (Li et al., 2022).

9. Metabolic Profiling in Biological Systems

  • Esculin hydrate's metabolic profile in vivo is studied using advanced chromatographic techniques, revealing its complex metabolic pathways, including hydrolysis, dehydrogenation, and glucuronidation. This is crucial for the development and understanding of esculin's biotransformation process (Wang et al., 2016).

10. Encapsulation in Sodium Alginate/Chitosan Microparticles

  • Esculin hydrate is encapsulated in sodium alginate/chitosan microparticles, demonstrating its potential in therapy and drug delivery systems. The encapsulation procedures are optimized for functionality, particularly for protecting the compound in the gastrointestinal tract and promoting its release in the intestine (Tsirigotis-Maniecka et al., 2016).

properties

IUPAC Name

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYPGSKIFJFVDQ-QWFKVUSTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583344
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Esculin hydrate

CAS RN

66778-17-4
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl beta-D-glucopyranoside--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
263
Citations
A Muniz-Mouro, IM Oliveira, B Gullón, TA Lú-Chau… - RSC …, 2017 - pubs.rsc.org
The enzymatic polymerization of phenolic compounds arouses increasing interest due to the production of derivatives with improved biological activity. The reaction yield, the molecular …
Number of citations: 15 pubs.rsc.org
MA Qureshi, M Akbar, M Amir… - Journal of Biomolecular …, 2023 - Taylor & Francis
… BSA, esculin hydrate, ibuprofen, and warfarin were obtained commercially from Sigma-Aldrich Co. Stock solutions of BSA (200 µM), esculin hydrate (12 mM), warfarin sodium (11 mM), …
Number of citations: 10 www.tandfonline.com
JR Silverman, Q Zhang, NB Pramanik… - … applied materials & …, 2017 - ACS Publications
… Esculin hydrate and vinyl caprylate were purchased from Acros Organics (New York, NY). Lipase acrylic resin from Candida antarctica (≥5000 U/g), recombinant, expressed in …
Number of citations: 7 pubs.acs.org
D Kart, T Reçber, E Nemutlu, M Sagiroglu - Antibiotics, 2021 - mdpi.com
… ciprofloxacin in combination with baicalein, esculin hydrate, curcumin, and cinnamaldehyde … in the presence of baicalein and esculin hydrate rather than for ciprofloxacin alone. The …
Number of citations: 13 www.mdpi.com
F Valdivieso, C Gimenez, F Mayor - Biochemical medicine, 1975 - Elsevier
… Esculin hydrate (680 mglkg) was given as aqueous solution by tube-feeding the rats. L-Phe was dissolved in 0.9% NaCl by heating at 90C mixing by Thermomix until the solution was …
Number of citations: 14 www.sciencedirect.com
Y Feng, CJ Duan, H Pang, XC Mo, CF Wu, Y Yu… - Applied microbiology …, 2007 - Springer
… Esculin hydrate and ferric ammonium citrate (Sigma) were used for detecting β-glucosidase … The clones showing activity toward 4-MUC, but not esculin hydrate and ferric ammonium …
Number of citations: 190 link.springer.com
TAP Hamsa, JC Ayres - Journal of Food Science, 1977 - Wiley Online Library
… pigments in the media containing esculin hydrate. When esculin hydrate was added to BSAD agar … parasiticus was not restricted when esculin hydrate was added. The average colony …
Number of citations: 35 ift.onlinelibrary.wiley.com
Y Li, X Wang, C Li, W Huang, K Gu, Y Wang, B Yang… - Food chemistry, 2020 - Elsevier
… The contents of esculin hydrate and chicoric acid were abundant from GX. The contents of … HE, and the contents of citric acid, gallocatechin, esculin hydrate, ixerin Z, kaempferol-3-O-…
Number of citations: 18 www.sciencedirect.com
L Chebil, GB Rhouma, L Chekir-Ghedira… - Biotechnology, 2015 - books.google.com
Polyphenols have gained great attention due to their biological and pharmacological activities. Their anti-inflammatory, antioxidant, antimutagenic, anticarcinogenic and antiviral …
Number of citations: 16 books.google.com
F Wang, F Li, G Chen, W Liu - Microbiological research, 2009 - Elsevier
… Esculin hydrate used … Esculin hydrate and ferric ammonium citrate as described previously (Teather and Wood, 1982). After Congo-red staining or being incubated with Esculin hydrate …
Number of citations: 99 www.sciencedirect.com

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